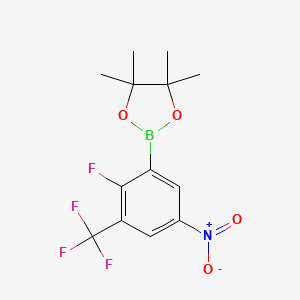

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in various chemical reactions, including the Suzuki–Miyaura cross-coupling , which is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions .

Synthesis Analysis

The synthesis of pinacol boronic esters involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of pinacol boronic esters, including 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester, is characterized by the presence of a boron atom bonded to two oxygen atoms, forming a planar oxygen-boron-oxygen motif . This planarity plays an important role in minimizing steric interactions .Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical reactions. One notable reaction is the Suzuki–Miyaura cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Applications De Recherche Scientifique

Catalytic Protodeboronation

This compound is utilized in the catalytic protodeboronation of pinacol boronic esters, which is a critical step in formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for the synthesis of complex molecules such as Δ8-THC and cholesterol, and for the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Hydrolysis Studies

The hydrolysis behavior of phenylboronic pinacol esters, including this compound, is of significant interest, especially at physiological pH levels. This is crucial for the design of new drugs and drug delivery devices, as the stability of these compounds in water is a key factor .

Drug Design and Delivery

Due to its boron-carrying capabilities, this compound is considered for use in neutron capture therapy . It’s a promising area of research for the development of cancer treatments .

Suzuki-Miyaura Coupling

One of the most important applications of this compound is in the Suzuki-Miyaura coupling . This cross-coupling reaction is a cornerstone in organic synthesis, allowing the formation of carbon-carbon bonds .

Functional Group Transformations

The boron moiety in this compound can be transformed into a wide range of functional groups, including oxidations, aminations, halogenations, and various C-C bond formations such as alkenylations, alkynylations, and arylations .

Synthesis of Antitumor Agents

This compound is a reactant for the synthesis of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. The inhibition of KSP is a targeted approach to stop the proliferation of cancer cells .

Mécanisme D'action

Target of Action

The primary target of “2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester” is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Mode of Action

The compound, being an organoboron reagent, participates in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium complex donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway that this compound affects. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its transmetalation with palladium (II) complexes is rapid , which may influence its bioavailability in the context of chemical reactions.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of research and industry, including drug discovery, materials science, and more .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant , which means the reaction can proceed in a variety of environments.

Safety and Hazards

Orientations Futures

The future directions of research involving pinacol boronic esters, including 2-Fluoro-5-nitro-3-(trifluoromethyl)phenylboronic acid, pinacol ester, could involve further exploration of their use in various chemical reactions. For instance, their role in the Suzuki–Miyaura cross-coupling could be further investigated . Additionally, new methods for the functionalizing deboronation of alkyl boronic esters could be developed .

Propriétés

IUPAC Name |

2-[2-fluoro-5-nitro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BF4NO4/c1-11(2)12(3,4)23-14(22-11)9-6-7(19(20)21)5-8(10(9)15)13(16,17)18/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXOMANZLLMOOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BF4NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2873181.png)

![N-(4-bromophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2873182.png)

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2873186.png)

![Methyl (E)-4-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2873188.png)

![2-{[4-(Aminomethyl)thian-4-yl]oxy}ethan-1-ol](/img/structure/B2873189.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2873199.png)

![2-(2-fluorophenoxy)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2873202.png)